molecular formula C6H7N3O B116333 2,6-Diaminonicotinaldehyde CAS No. 151510-21-3

2,6-Diaminonicotinaldehyde

Cat. No.: B116333
CAS No.: 151510-21-3
M. Wt: 137.14 g/mol
InChI Key: YDVDHHVHCIAGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diaminonicotinaldehyde is a nitrogen-based heterocyclic compound derived from pyridine. Pyridine derivatives are known for their significant roles in various biochemical processes and their presence in numerous bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diaminonicotinaldehyde typically involves the reaction of 2,6-diaminopyridine with formylating agents under controlled conditions. One common method includes the use of formic acid and formaldehyde in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound can be achieved through a continuous process involving a rotating packed bed reactor. This method enhances mass transfer and reduces reaction time, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which have significant biological and chemical properties .

Scientific Research Applications

2,6-Diaminonicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a bioactive ligand in various biochemical processes.

    Medicine: It has shown promise in the development of anticancer and antimicrobial agents.

    Industry: It is utilized in the production of chemosensors and electrocatalysts

Mechanism of Action

The mechanism of action of 2,6-Diaminonicotinaldehyde involves its interaction with molecular targets through its amino and formyl groups. These interactions can lead to the formation of Schiff bases, which are known to exhibit various biological activities. The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual functional groups (amino and formyl), which provide versatility in chemical reactions and potential for diverse applications in medicinal chemistry and industrial processes .

Properties

CAS No.

151510-21-3

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2,6-diaminopyridine-3-carbaldehyde

InChI

InChI=1S/C6H7N3O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H4,7,8,9)

InChI Key

YDVDHHVHCIAGAJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1C=O)N)N

Canonical SMILES

C1=CC(=NC(=C1C=O)N)N

Synonyms

3-Pyridinecarboxaldehyde,2,6-diamino-(9CI)

Origin of Product

United States

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